molecular formula C17H23BrFNO2 B1410296 Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate CAS No. 1704096-11-6

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate

Cat. No.: B1410296
CAS No.: 1704096-11-6
M. Wt: 372.3 g/mol
InChI Key: COQSPBYERNBGKG-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is an organic compound with the molecular formula C17H23BrFNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate typically involves a multi-step process:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Carbamate Formation: The final step involves the formation of the carbamate ester. This can be done by reacting the bromofluorobenzyl compound with tert-butyl chloroformate and cyclopentylamine under basic conditions, typically using a base like triethylamine (TEA) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Hydrolysis Products: Alcohols and carbamic acids.

Scientific Research Applications

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate
  • Tert-butyl 4-bromo-2-fluorobenzyl(cyclobutyl)carbamate
  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyclopentyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18)10-15(12)19/h8-10,14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQSPBYERNBGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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